A Comprehensive Technical Guide to m-(Trifluoromethyl)cinnamic Acid: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to m-(Trifluoromethyl)cinnamic Acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth exploration of m-(Trifluoromethyl)cinnamic acid, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, established synthetic protocols, and its pivotal role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile compound.
Core Identification and Physicochemical Properties
m-(Trifluoromethyl)cinnamic acid, systematically known as (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid, is a derivative of cinnamic acid distinguished by a trifluoromethyl (-CF3) group at the meta-position of the phenyl ring.[1][2] This substitution significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of pharmacologically active compounds.[3][4]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 779-89-5[2][5][6] |
| Molecular Formula | C10H7F3O2[1][2][7] |
| Molecular Weight | 216.16 g/mol [1][7] |
| IUPAC Name | (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid[1][6] |
| Synonyms | 3-(Trifluoromethyl)cinnamic acid, 3-[3-(Trifluoromethyl)phenyl]acrylic acid[2][5] |
| InChI Key | KSBWHDDGWSYETA-SNAWJCMRSA-N[1][6] |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O[1][6] |
Physicochemical Data
| Property | Value |
| Appearance | White to off-white crystalline solid or powder[2][7] |
| Melting Point | 133 - 137 °C[2][7] |
| Boiling Point | Approximately 292 °C[2] |
| Solubility | Soluble in methanol and ethanol; sparingly soluble in water[8] |
Spectroscopic Profile
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, and carboxylic acid protons. The vinylic protons will appear as doublets with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration. The aromatic protons will exhibit a complex splitting pattern in the aromatic region, influenced by the trifluoromethyl group. The carboxylic acid proton will be a broad singlet at the downfield end of the spectrum.
-
¹³C NMR Spectroscopy : The carbon NMR will display signals for the carboxylic carbonyl carbon, the vinylic carbons, and the aromatic carbons. The trifluoromethyl group will appear as a quartet due to carbon-fluorine coupling.[9]
-
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid, a sharp C=O stretching peak, and C=C stretching absorptions for the alkene and aromatic ring. Strong C-F stretching bands will also be prominent.[10]
Synthesis of m-(Trifluoromethyl)cinnamic Acid
The synthesis of m-(Trifluoromethyl)cinnamic acid is most commonly achieved through condensation reactions. The choice of synthetic route often depends on the desired scale, purity, and available starting materials. Two prevalent methods are the Knoevenagel condensation and a base-catalyzed aldol condensation.
Knoevenagel Condensation: A Reliable Approach
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of m-(Trifluoromethyl)cinnamic acid, this translates to the reaction of 3-(trifluoromethyl)benzaldehyde with malonic acid.[2][11]
The use of a base like pyridine acts as the catalyst, while a small amount of piperidine is often added to accelerate the reaction.[11][12] The reaction proceeds through the formation of a carbanion from malonic acid, which then attacks the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the cinnamic acid derivative.
Caption: Workflow for Knoevenagel Condensation Synthesis.
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol is a representative procedure for the synthesis of m-(Trifluoromethyl)cinnamic acid.
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Malonic acid
-
Anhydrous pyridine
-
Piperidine
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Reaction flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.1-1.5 eq), and anhydrous pyridine.[11][12]
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.[11]
-
Heat the mixture to reflux and maintain for 4-5 hours.[11][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture onto crushed ice and slowly add concentrated hydrochloric acid until the pH is acidic, which will cause the product to precipitate.[11]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining impurities.
-
Dry the product, for example, in a vacuum oven at 50-55 °C.[12] Recrystallization can be performed if higher purity is required.[11]
Aldol Condensation Approach
An alternative synthesis involves a direct aldol condensation between m-Trifluoromethylbenzaldehyde and acetaldehyde in the presence of a base catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, or diisopropylethylamine.[13] This method can be advantageous due to its shorter synthetic route and mild reaction conditions.[13]
Applications in Drug Discovery and Development
The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance a molecule's pharmacokinetic properties. Its incorporation into the cinnamic acid scaffold has led to the development of compounds with a range of biological activities.[3]
Antimicrobial and Anticancer Potential
Derivatives of m-(Trifluoromethyl)cinnamic acid have shown promise as both antimicrobial and anticancer agents.[3][14] The -CF3 group can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.
-
Antimicrobial Activity : Anilides of 3-(trifluoromethyl)cinnamic acid have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, as well as against Mycobacterium smegmatis and M. marinum.[14][15]
-
Anticancer Activity : Cinnamic acid and its derivatives are known to exhibit anticancer properties.[14] The introduction of the trifluoromethyl group is a common strategy in the design of anticancer agents to enhance their activity.[14] These compounds may exert their effects by modulating key signaling pathways involved in cancer progression, such as NF-κB, PI3K-Akt, and MAPK pathways.[14]
Caption: Role as a scaffold in drug discovery workflow.
Intermediate in Pharmaceutical Synthesis
m-(Trifluoromethyl)cinnamic acid is a crucial intermediate in the synthesis of various pharmaceuticals.[2][7] For instance, it is a key precursor for Cinacalcet Hydrochloride, a calcimimetic agent.[12] Its utility extends to the development of anti-inflammatory and antidiabetic agents.[4]
Safety, Handling, and Storage
Proper handling and storage of m-(Trifluoromethyl)cinnamic acid are essential to ensure laboratory safety. It is classified as an irritant.[1]
Hazard Identification and First Aid
-
GHS Classification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][16][17]
-
Eye Contact : Causes serious eye irritation.[17][18] In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.[17][18]
-
Skin Contact : Causes skin irritation.[16][18] If contact occurs, wash off immediately with plenty of soap and water.[16][17]
-
Inhalation : May cause respiratory irritation.[17] Move the person to fresh air.[17]
-
Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting.[18]
Handling and Storage Recommendations
| Precaution | Recommendation |
| Handling | Use with adequate ventilation, preferably in a chemical fume hood.[18][19] Avoid creating dust.[16] Wash hands thoroughly after handling.[17][18] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[17][18] Keep away from incompatible substances such as strong oxidizing agents.[17] |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coat.[16][17][18] |
Conclusion
m-(Trifluoromethyl)cinnamic acid is a compound of significant interest due to its versatile applications as a building block in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group imparts unique properties that are leveraged in the design of novel therapeutic agents with enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and scientists working in these fields. Future research will likely continue to uncover new applications for this valuable intermediate.[2]
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